molecular formula C8H8BrNO5S B2875221 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid CAS No. 2551119-13-0

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid

Cat. No.: B2875221
CAS No.: 2551119-13-0
M. Wt: 310.12
InChI Key: NRSLFHRVLJWBFX-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid: is an organic compound with the molecular formula C8H8BrNO5S It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid typically involves the bromination of 4-methoxybenzoic acid followed by sulfonation The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the methoxy group.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation of the methoxy group can yield corresponding aldehydes or carboxylic acids.

    Hydrolysis Products: Hydrolysis can produce 4-methoxybenzoic acid and sulfamic acid.

Scientific Research Applications

Chemistry: 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.

Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 4-Methoxy-5-sulfamoylbenzoic acid
  • 2-Bromo-4-methoxybenzoic acid

Comparison: 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid is unique due to the presence of both bromine and sulfamoyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs. The presence of the methoxy group further enhances its solubility and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

2-bromo-4-methoxy-5-sulfamoylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSLFHRVLJWBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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